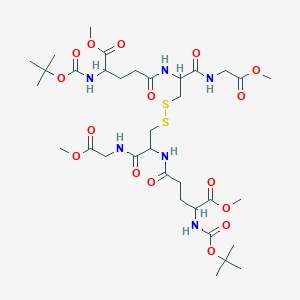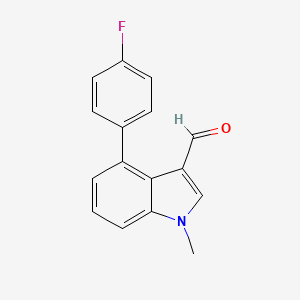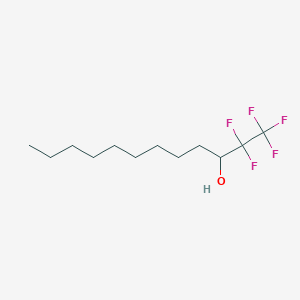
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is an organic compound that features a pyrrolidine ring attached to a nitroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with a suitable pyrrolidine derivative. One common method involves the alkylation of 4-nitroaniline with N-(2-bromoethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
化学反应分析
Types of Reactions
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted nitroaniline derivatives.
科学研究应用
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .
相似化合物的比较
Similar Compounds
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O2/c1-15-10-2-3-12(15)8-9-14-11-4-6-13(7-5-11)16(17)18/h4-7,12,14H,2-3,8-10H2,1H3 |
InChI 键 |
NHLRAHZAVGJEGC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)



![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)

![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)

![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)
